

Part 1: MS-275 (Entinostat) - A Class I HDAC Inhibitor

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Compound of Interest

Compound Name: CH 275

Cat. No.: B561565

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MS-275, also known as Entinostat, is a synthetic benzamide derivative that selectively inhibits Class I histone deacetylases (HDACs), which are crucial regulators of gene expression.^[1] Its anti-tumor activity has been demonstrated in a variety of cancer models, where it induces cell cycle arrest, differentiation, and apoptosis.^[2]

Comparative Efficacy of MS-275 Across Cancer Cell Lines

The anti-proliferative activity of MS-275 has been quantified in numerous cancer cell lines, with its half-maximal inhibitory concentration (IC₅₀) showing variability depending on the cell type. This variability underscores the importance of cell-specific context in the action of MS-275.

Cell Line	Cancer Type	IC50 (µM)	Reference
A2780	Ovarian Carcinoma	0.0415 - 0.2	[3]
Calu-3	Lung Carcinoma	0.1 - 0.5	[3]
HL-60	Promyelocytic Leukemia	0.1 - 0.5	[3]
K562	Chronic Myelogenous Leukemia	0.1 - 0.5	[3]
HT-29	Colorectal Adenocarcinoma	0.5 - 1.0	[3]
HCT-15	Colorectal Adenocarcinoma	> 1.0	[3]
A549	Lung Carcinoma	5.41	[4]
D283	Medulloblastoma	0.05	[5]
HD-LM2	Hodgkin Lymphoma	< 1.0	[1]
L-428	Hodgkin Lymphoma	< 1.0	[1]
KARPAS 299	Anaplastic Large Cell Lymphoma	< 1.0	[1]

Inhibitory Activity Against HDAC Isoforms

MS-275 exhibits selectivity for Class I HDACs, which is a key aspect of its mechanism of action.

HDAC Isoform	IC50 (nM)	Reference
HDAC1	243	[4]
HDAC2	453	[4]
HDAC3	248	[4]

Experimental Protocols

Reproducibility of the following key experiments is crucial for validating the effects of MS-275.

1. Cell Viability Assay (MTS Assay)

This protocol is used to determine the dose-dependent effect of MS-275 on the proliferation of cancer cell lines.

- **Cell Seeding:** Plate cells in a 96-well flat-bottomed plate at a density of 5×10^3 cells per well and culture for 24 hours.
- **Treatment:** Treat the cells with various concentrations of MS-275 (e.g., 0.1 to 10 μM) for 72 hours. Include a vehicle control (DMSO).
- **MTS Reagent Addition:** Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
- **Data Acquisition:** Measure the absorbance at 490 nm using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the log of the drug concentration against the percentage of growth inhibition.^[1]

2. Western Blot for Histone H3 Acetylation

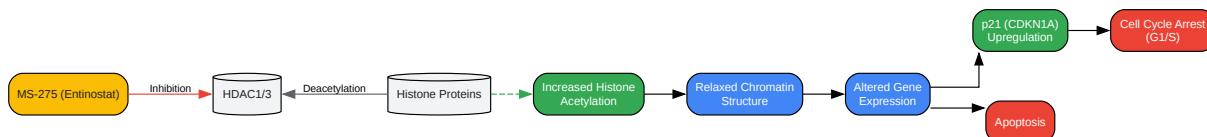
This experiment is designed to confirm the mechanism of action of MS-275 by detecting changes in histone acetylation.

- **Cell Lysis:** Treat cells with MS-275 for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and HDAC inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE:** Separate equal amounts of protein on a 15% polyacrylamide gel. Due to the small size of histones, a higher percentage gel is recommended for better resolution.

- Protein Transfer: Transfer the separated proteins to a 0.2 µm pore size nitrocellulose membrane to ensure optimal capture of the low molecular weight histones.[6]
- Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated-Histone H3 (Ac-H3) overnight at 4°C. A parallel blot should be incubated with an antibody against total Histone H3 as a loading control.
- Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
- Analysis: Quantify the band intensities and normalize the Ac-H3 signal to the total H3 signal to determine the fold change in acetylation.[4]

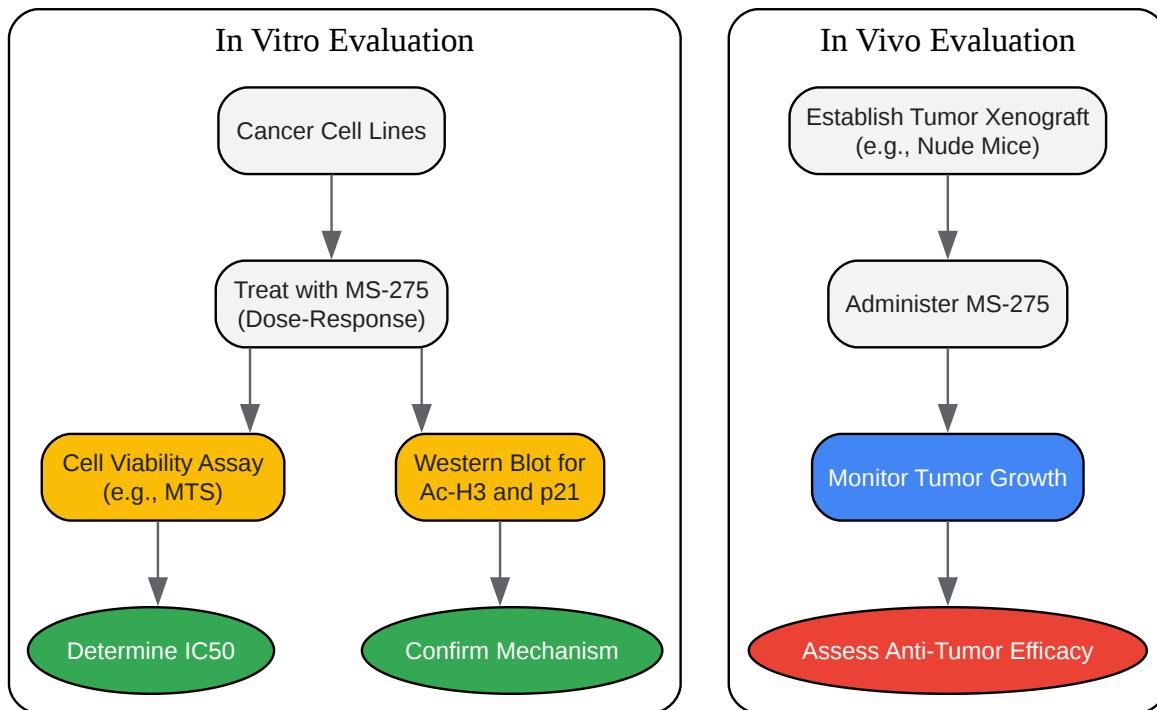
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of MS-275 and a typical experimental workflow for its evaluation.



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Mechanism of action of MS-275 (Entinostat).



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Experimental workflow for evaluating MS-275.

Part 2: CH 275 - A Somatostatin Receptor 1 (sst1) Agonist

CH 275 is a peptide analog of somatostatin that acts as a potent and selective agonist for the somatostatin receptor 1 (sst1).^[7] It is being investigated for its potential therapeutic role in Alzheimer's disease due to its ability to upregulate neprilysin, a key enzyme in the degradation of amyloid- β peptides.^[7]

Comparative Binding Affinity of CH 275 for Somatostatin Receptors

The selectivity of **CH 275** for sst1 is a defining characteristic of its pharmacological profile. The binding affinity (Ki) and half-maximal inhibitory concentration (IC50) for various human somatostatin receptors are summarized below.

Receptor Subtype	Ki (nM)	IC50 (nM)	Reference
sst1	52	30.9	[7]
sst2	-	>10,000	[7]
sst3	-	345	[7]
sst4	-	>1,000	[7]
sst5	-	>10,000	[7]

Experimental Protocols

The following protocols are fundamental for assessing the activity and selectivity of **CH 275**.

1. Radioligand Binding Assay for Receptor Affinity

This assay determines the binding affinity of **CH 275** to different somatostatin receptor subtypes.

- Membrane Preparation: Prepare cell membranes from cell lines overexpressing a specific human somatostatin receptor subtype (e.g., CHO-K1 cells).[8]
- Binding Reaction: In a 96-well filter plate, incubate the cell membranes with a radiolabeled somatostatin analog (e.g., ^{125}I -[Tyr¹¹]-somatostatin-14) and increasing concentrations of unlabeled **CH 275**.[8]
- Incubation and Filtration: Incubate the mixture to allow for competitive binding. After incubation, rapidly filter the contents of each well and wash to separate bound from free radioligand.
- Data Acquisition: Measure the radioactivity of the filters using a gamma counter.
- Analysis: Plot the percentage of specific binding against the concentration of **CH 275** to generate a competition curve. Calculate the IC50 and Ki values from this curve.[8]

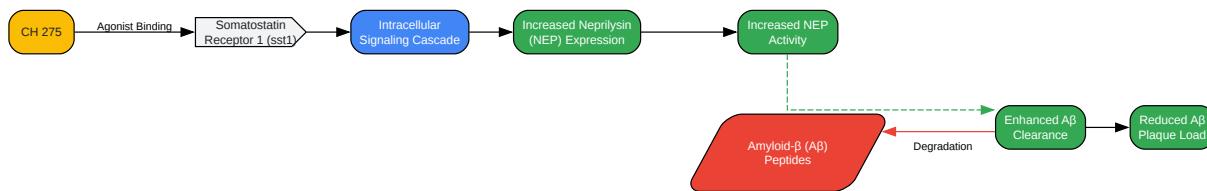
2. Neprilysin Activity Assay

This fluorimetric assay measures the effect of **CH 275** on the enzymatic activity of neprilysin.

- Sample Preparation: Homogenize tissue samples (e.g., brain tissue from an Alzheimer's disease mouse model) or cell lysates in an ice-cold assay buffer containing protease inhibitors. Centrifuge to collect the supernatant containing the enzyme.
- Reaction Setup: In a 96-well plate, add the sample and a neprilysin substrate (e.g., a FRET-based substrate that fluoresces upon cleavage). For the experimental group, pre-incubate the sample with **CH 275** (e.g., 100 nM).[7][9]
- Kinetic Measurement: Measure the fluorescence (e.g., $\lambda_{\text{ex}} = 330 \text{ nm}/\lambda_{\text{em}} = 430 \text{ nm}$) in kinetic mode at 37°C for 1-2 hours.
- Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the kinetic curve. Compare the neprilysin activity in **CH 275**-treated samples to untreated controls to determine the effect of the compound. A standard curve with a known amount of the fluorescent product should be used for quantification.

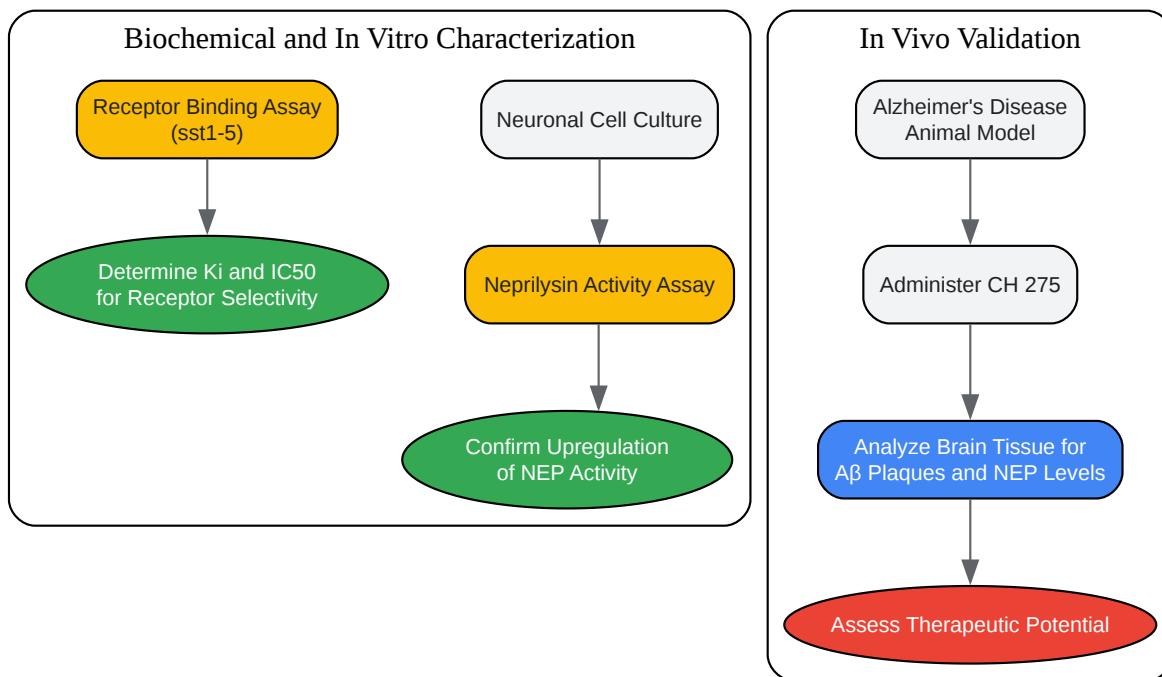
Signaling Pathway and Logical Relationships

The diagrams below illustrate the proposed therapeutic mechanism of **CH 275** in the context of Alzheimer's disease and the logical flow of its preclinical evaluation.



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Proposed mechanism of **CH 275** in Alzheimer's disease.

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Preclinical evaluation workflow for **CH 275**.

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